chemical structure and properties of 4-Bromo-3-ethylisoxazol-5-amine
chemical structure and properties of 4-Bromo-3-ethylisoxazol-5-amine
Executive Summary
4-Bromo-3-ethylisoxazol-5-amine is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its trisubstituted isoxazole core, this compound serves as a critical "linchpin" scaffold. It features three distinct vectors for chemical diversification: the 3-ethyl group (steric/hydrophobic probe), the 5-amino group (nucleophilic attachment point), and the 4-bromo substituent (electrophilic handle for cross-coupling).[1]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in optimizing lead generation and scaffold hopping strategies.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 4-Bromo-3-ethyl-1,2-oxazol-5-amine |
| Common Name | 4-Bromo-3-ethyl-5-aminoisoxazole |
| CAS Number | 166964-38-1 |
| Molecular Formula | C₅H₇BrN₂O |
| SMILES | CCC1=NOC(N)=C1Br |
| InChI Key | Unique hash required for database integration (e.g., derived from structure) |
Physical Properties
The ethyl group at the C3 position imparts greater lipophilicity compared to its methyl analog (CAS 33084-49-0), making it a strategic choice for modulating the physicochemical properties (LogD/LogP) of drug candidates.[1]
| Property | Value / Description | Note |
| Molecular Weight | 191.03 g/mol | Monoisotopic mass dominated by ⁷⁹Br/⁸¹Br isotopes |
| Appearance | Off-white to pale yellow solid | Light sensitive; darkens upon oxidation |
| Melting Point | 68–74 °C (Typical range) | Lower than methyl analog due to ethyl chain flexibility |
| Calculated LogP | ~1.6 – 1.8 | Moderate lipophilicity; suitable for CNS penetration models |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |
| pKa (Conjugate Acid) | ~2.0 – 2.5 (Estimated) | The 5-amino group is weakly basic due to electron withdrawal by the isoxazole ring |
Synthetic Methodology
The synthesis of 4-Bromo-3-ethylisoxazol-5-amine is typically achieved through a convergent two-step protocol.[1] The process prioritizes regiocontrol during ring closure and selective electrophilic substitution at the C4 position.
Step 1: Isoxazole Ring Construction
The precursor, 3-ethylisoxazol-5-amine (CAS 77479-49-3) , is synthesized via the condensation of 3-oxopentanenitrile (propionylacetonitrile) with hydroxylamine hydrochloride.[1]
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Mechanism: The hydroxylamine attacks the ketone carbonyl (more electrophilic than the nitrile), forming an oxime intermediate. Intramolecular nucleophilic attack by the oxime oxygen onto the nitrile carbon closes the ring to form the 5-aminoisoxazole.[1]
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Critical Parameter: pH control is vital.[1] Highly acidic conditions favor the formation of 5-isoxazolone by-products.[1]
Step 2: Regioselective Bromination
The C4 position of the 5-aminoisoxazole ring is electron-rich, activated by the adjacent amine (ortho-directing) and the ring oxygen.[1]
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Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for easier handling and stoichiometry control.[1]
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Solvent: DMF or Acetonitrile (0°C to RT).
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Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is standard to remove succinimide by-products.[1]
Visualized Synthesis Workflow
Caption: Two-stage synthetic pathway from commodity chemicals to the target brominated isoxazole.
Reactivity & Applications in Drug Discovery[1]
This scaffold is valued for its ability to participate in orthogonal reaction schemes, allowing chemists to elaborate the molecule in specific directions sequentially.
The C4-Bromine Handle (Suzuki/Stille Coupling)
The bromine atom at C4 is a prime candidate for Palladium-catalyzed cross-coupling reactions.[1]
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Utility: Used to attach aryl or heteroaryl groups, creating biaryl systems common in kinase inhibitors and BET bromodomain inhibitors.
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Protocol Insight: The adjacent amine can coordinate to Pd catalysts, potentially poisoning the reaction. Using bulky ligands (e.g., XPhos, SPhos) or protecting the amine (as a Boc-carbamate or acetamide) often improves yields.[1]
The C5-Amine Handle (Amide/Urea Formation)
The exocyclic amine is nucleophilic but less reactive than a typical aniline due to the electron-withdrawing nature of the isoxazole ring.[1]
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Utility: Derivatization into amides, ureas, or sulfonamides to interact with hydrogen bond acceptors in protein binding pockets (e.g., the hinge region of kinases).
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Protocol Insight: Stronger coupling reagents (HATU, POCl₃) or acid chlorides are often required compared to standard peptide coupling.
Structural Logic (SAR)
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Ethyl vs. Methyl: The 3-ethyl group provides a larger hydrophobic volume than the methyl analog.[1] This is often used to fill "lipophilic pockets" in enzymes (e.g., COX-2, p38 MAP kinase) to improve potency or selectivity.[1]
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Isoxazole Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds or pyridine rings, offering improved metabolic stability against oxidative metabolism.
Visualized Reactivity Map
Caption: Divergent synthesis capabilities of the 4-bromo-3-ethylisoxazol-5-amine scaffold.
Safety & Handling Protocols
While specific toxicological data for the ethyl analog is limited, it should be handled with the same rigor as the methyl analog (CAS 33084-49-0) and general halogenated isoxazoles.[1]
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Hazard Classification (GHS):
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination or ring degradation.[1]
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Emergency: In case of contact, wash with copious amounts of water. Use CO₂, dry chemical, or foam for fire suppression; avoid water jets which may spread the chemical.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine (Analog Reference).[1] Retrieved from [Link]
- Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).
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ChemSRC. CAS 166964-38-1 Entry and Physical Data.[1][2] Retrieved from [Link]
